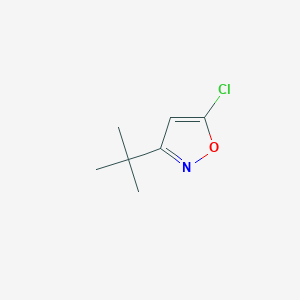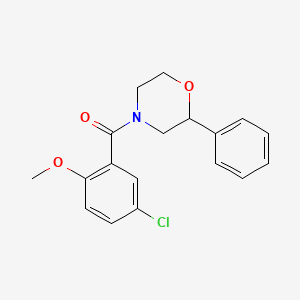![molecular formula C20H24N6O2S B2371515 N-(2-(6-(metiltio)-4-morfolino-1H-pirazolo[3,4-d]pirimidin-1-il)etil)-2-fenilacetamida CAS No. 941985-99-5](/img/structure/B2371515.png)
N-(2-(6-(metiltio)-4-morfolino-1H-pirazolo[3,4-d]pirimidin-1-il)etil)-2-fenilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a synthetic organic compound with notable applications in both chemistry and biology. Its unique structure allows for diverse interactions with biological targets, making it a compound of interest in scientific research.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: : Utilized in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand or catalyst in certain reactions.
Biology
Inhibitor: : Potential use as an enzyme or receptor inhibitor.
Cell Signaling: : Modulates signaling pathways.
Medicine
Drug Development: : Investigated as a lead compound for therapeutic agents.
Disease Research: : Studied for its effects on cellular processes related to diseases.
Industry
Material Science:
Agrochemicals: : Explored for its pesticidal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step includes the condensation of suitable pyrazole and pyrimidine precursors under controlled conditions.
Introduction of the methylthio group: : Through nucleophilic substitution or methylation reactions.
Morpholino group addition: : Achieved via nucleophilic substitution reactions.
Ethyl linker attachment: : Via alkylation reactions.
Phenylacetamide formation: : Finally, the phenylacetamide moiety is introduced through an amide bond formation reaction.
Industrial Production Methods
Industrial-scale synthesis often employs optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry, catalytic processes, and solvent optimization are common to maximize efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various reactions, such as:
Oxidation: : Particularly at the methylthio group, leading to sulfoxides and sulfones.
Reduction: : Targeting nitro groups if present.
Substitution: : Halogen substitution on the phenyl ring or nucleophilic substitution at the ethyl linker.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Palladium on carbon with hydrogen gas.
Substitution: : Nucleophiles like amines or thiols.
Major Products Formed
Oxidation leads to sulfoxides and sulfones. Reduction typically removes oxygen functionalities, while substitution introduces various functional groups, altering the compound's reactivity and biological activity.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, altering signaling pathways and cellular functions. These interactions often involve the pyrazolo[3,4-d]pyrimidine core and phenylacetamide moiety, which fit into the active sites of biological macromolecules.
Comparación Con Compuestos Similares
Unique Features
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is unique due to its specific substituents, which confer distinct chemical and biological properties.
Similar Compounds
N-(2-(6-Chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Chlorine instead of a methylthio group.
N-(2-(6-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Methyl instead of a methylthio group.
N-(2-(6-Amino-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide: : Amino instead of a methylthio group.
Each of these compounds has its unique reactivity and biological activity profile, providing diverse opportunities for research and application.
Propiedades
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-29-20-23-18(25-9-11-28-12-10-25)16-14-22-26(19(16)24-20)8-7-21-17(27)13-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUGKZKJVXGOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CC=C3)C(=N1)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371433.png)
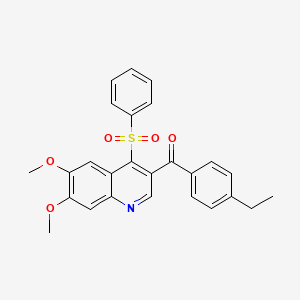
![N-(1-cyanocyclobutyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]-N-methylpropanamide](/img/structure/B2371437.png)
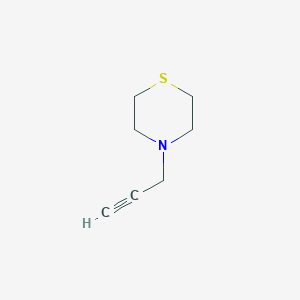
![N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371441.png)
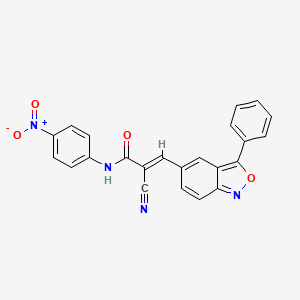
![N-[2-(3-methoxyphenyl)ethyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2371444.png)
![N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371445.png)
![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol](/img/structure/B2371447.png)
![2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2371448.png)
